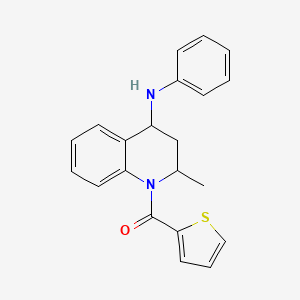![molecular formula C18H12BrNO3S B4959569 N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4959569.png)
N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide, also known as DBFS, is a potent and selective inhibitor of carbonic anhydrase IX (CA IX). CA IX is a transmembrane protein that is overexpressed in many solid tumors, making it an attractive target for cancer therapy. DBFS has shown promising results in preclinical studies and is currently being investigated for its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide involves the inhibition of CA IX, which is overexpressed in many solid tumors. CA IX plays a key role in the regulation of pH in cancer cells, allowing them to survive and proliferate in the acidic tumor microenvironment. By inhibiting CA IX, N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide disrupts this pH regulation, leading to cancer cell death.
Biochemical and Physiological Effects
N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anticancer effects, N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide has been shown to have anti-inflammatory properties and may have potential as a treatment for other diseases, such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide has several advantages for lab experiments, including its high potency and selectivity for CA IX. However, N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide is not a suitable option for all types of cancer, as CA IX expression varies widely among different tumor types. Additionally, N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide may have limited efficacy in tumors that have developed resistance to other anticancer agents.
Future Directions
There are several potential future directions for research on N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer progression. Another area of focus is the optimization of N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide dosing and delivery methods to improve its efficacy and reduce toxicity. Finally, further investigation is needed to determine the potential of N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide as a diagnostic tool for solid tumors.
Synthesis Methods
The synthesis of N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide involves several steps, starting with the reaction of 4-bromophenylboronic acid with 2,3-dibromobenzene to form the intermediate dibenzo[b,d]furan. The dibenzo[b,d]furan is then reacted with sulfonamide to form N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide. The synthesis of N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide has been optimized for high yield and purity, making it a viable option for large-scale production.
Scientific Research Applications
N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. In vivo studies have demonstrated that N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide reduces tumor growth and metastasis in animal models of cancer. N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide has also been investigated for its potential as a diagnostic tool, as CA IX expression is a biomarker for many solid tumors.
properties
IUPAC Name |
N-(4-bromophenyl)dibenzofuran-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO3S/c19-12-5-7-13(8-6-12)20-24(21,22)14-9-10-18-16(11-14)15-3-1-2-4-17(15)23-18/h1-11,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGWTWDIWOIONW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)dibenzofuran-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4959489.png)
![3-allyl-5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959497.png)
![methyl 2-{[({1-[4-(propoxycarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4959507.png)

![2-[(4-bromobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4959520.png)
![methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4959526.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4959531.png)
![[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4959533.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B4959558.png)
![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4959560.png)

![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4959566.png)

![5-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4959578.png)